

An In-depth Technical Guide to the Spectroscopic Data of 1-Butene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Butene

Cat. No.: B085601

[Get Quote](#)

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-butene** (C_4H_8). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for structural elucidation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For **1-butene**, both 1H and ^{13}C NMR provide critical data for its structural identification.

1.1. 1H NMR Spectroscopy

The 1H NMR spectrum of **1-butene** reveals five distinct proton environments, although at lower resolutions, the two terminal vinylic protons may appear as a single signal. The integration of the signals corresponds to the number of protons in each environment.

Table 1: 1H NMR Data for **1-Butene**

Protons (Structure: $\text{H}_2\text{C}^{\text{a}}=\text{C}^{\text{b}}\text{H}-$ $\text{C}^{\text{c}}\text{H}_2-\text{C}^{\text{d}}\text{H}_3$)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H^{a} (trans to C_2H_5)	~5.0 ppm	Doublet of Doublets (dd)	$\text{J}_{\text{a}\text{c}} \approx 17 \text{ Hz}$, $\text{J}_{\text{a}\text{b}} \approx 1.5 \text{ Hz}$	1H
H^{a} (cis to C_2H_5)	~5.0 ppm	Doublet of Doublets (dd)	$\text{J}_{\text{b}\text{c}} \approx 10 \text{ Hz}$, $\text{J}_{\text{a}\text{b}} \approx 1.5 \text{ Hz}$	1H
H^{b}	~5.6-5.8 ppm	Multiplet (m)	-	1H
H^{c}	~1.9-2.1 ppm	Multiplet (m)	-	2H
H^{d}	~0.9-1.0 ppm	Triplet (t)	$\text{J}_{\text{c}\text{d}} \approx 7.5 \text{ Hz}$	3H

Note: At lower resolutions, the two protons at H^{a} may appear as a single multiplet. The proton ratio is often cited as 2:1:2:3.[1]

1.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **1-butene** shows four distinct signals, corresponding to the four unique carbon atoms in the molecule.[2][3]

Table 2: ^{13}C NMR Data for **1-Butene**

Carbon (Structure: $\text{C}^1\text{H}_2=\text{C}^2\text{H}-\text{C}^3\text{H}_2-\text{C}^4\text{H}_3$)	Chemical Shift (δ) ppm
C^1 ($=\text{CH}_2$)	~113-115 ppm
C^2 ($=\text{CH}$)	~140 ppm
C^3 ($-\text{CH}_2-$)	~27-30 ppm
C^4 ($-\text{CH}_3$)	~13 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of **1-butene** is characterized by absorptions typical of an alkene and an alkyl group.

Table 3: Key IR Absorption Bands for **1-Butene**

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
=C-H Stretch (vinylic)	3095 - 3010	Medium
C-H Stretch (alkyl)	2975 - 2860	Strong
C=C Stretch (alkene)	1645 - 1640	Medium, Sharp
-CH ₃ Deformation	1470 - 1370	Medium
=C-H Bend (out-of-plane)	995 - 905	Strong

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the **1-butene** molecule.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common method used for volatile compounds like **1-butene**.

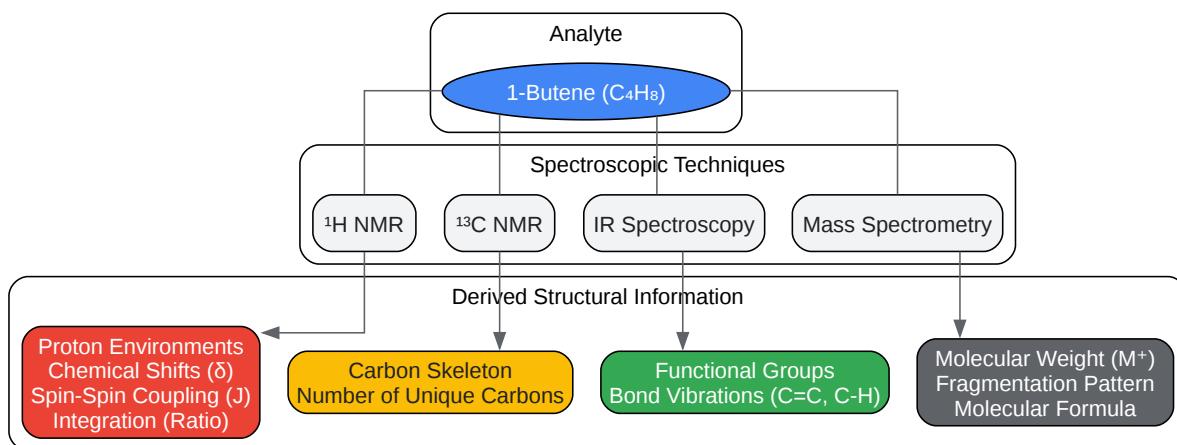
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **1-Butene**

Mass-to-Charge Ratio (m/z)	Proposed Fragment Ion	Relative Abundance
56	$[\text{C}_4\text{H}_8]^+$ (Molecular Ion)	Moderate
55	$[\text{C}_4\text{H}_7]^+$	Moderate
41	$[\text{C}_3\text{H}_5]^+$ (Allyl Cation)	Base Peak (100%)
39	$[\text{C}_3\text{H}_3]^+$	High
29	$[\text{C}_2\text{H}_5]^+$	High
28	$[\text{C}_2\text{H}_4]^+$	High
27	$[\text{C}_2\text{H}_3]^+$	High

The molecular ion peak at m/z 56 confirms the molecular weight of **1-butene**.^[5] The most abundant fragment, the base peak, is typically the allyl cation at m/z 41.^[6]

Experimental Protocols

4.1. NMR Spectroscopy A typical protocol involves dissolving a sample of **1-butene** in a deuterated solvent, such as chloroform-d (CDCl_3) or benzene-d₆ (C_6D_6), to avoid solvent signals in the ^1H NMR spectrum.^[1] Tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.0 ppm.^{[1][2]} The spectrum is acquired on a high-field NMR spectrometer (e.g., 300-600 MHz). For ^{13}C NMR, broadband proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.


4.2. Infrared Spectroscopy For liquid samples, a thin film can be prepared by placing a drop of the substance between two salt plates (e.g., NaCl or KBr). Gas-phase IR spectra are also common and are recorded by introducing the gaseous sample into a gas cell with IR-transparent windows.^{[4][7]} The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.^[8]

4.3. Mass Spectrometry In Electron Ionization Mass Spectrometry (EI-MS), a gaseous sample of **1-butene** is introduced into the ion source of the mass spectrometer. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.^[9] The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

Visualization of Spectroscopic Analysis

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for **1-butene**.

[Click to download full resolution via product page](#)

Caption: Workflow of **1-Butene** structural elucidation using complementary spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of but-1-ene C4H8 CH3CH2CH=CH3 fragmentation pattern of m/z m/e ions for analysis and identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. massbank.eu [massbank.eu]
- 7. 1-Butene [webbook.nist.gov]
- 8. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 1-Butene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085601#spectroscopic-data-for-1-butene-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b085601#spectroscopic-data-for-1-butene-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com